molecular formula C18H19NO5S B6413258 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261917-19-4

5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413258
CAS No.: 1261917-19-4
M. Wt: 361.4 g/mol
InChI Key: BETKBKZUPHYGTR-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a piperidin-1-ylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a hydroxybenzoic acid derivative with a piperidine-containing sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The piperidin-1-ylsulfonyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler analog with a hydroxy group on the benzene ring.

    Sulfanilic acid: Contains a sulfonamide group attached to an aromatic ring.

    Piperidine: A basic nitrogen-containing heterocycle.

Uniqueness

5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the combination of functional groups it possesses, which allows for diverse chemical reactivity and potential biological activity. The presence of both a hydroxy group and a piperidin-1-ylsulfonyl group on the benzoic acid core provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

3-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-16-11-14(10-15(12-16)18(21)22)13-4-6-17(7-5-13)25(23,24)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETKBKZUPHYGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692375
Record name 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-19-4
Record name 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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